5-benzylsulfanyl-4-(2-methoxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfanyl)-3-(2-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 2-(benzylsulfanyl)-3-(2-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one structure, followed by the introduction of the benzylsulfanyl and methoxyphenyl groups. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(benzylsulfanyl)-3-(2-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The benzylsulfanyl group can form interactions with proteins, while the methoxyphenyl group can participate in aromatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar compounds include other pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one derivatives with different substituents. The uniqueness of 2-(benzylsulfanyl)-3-(2-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds may include those with different alkyl or aryl groups attached to the core structure.
Properties
Molecular Formula |
C25H24N2O3S2 |
---|---|
Molecular Weight |
464.6g/mol |
IUPAC Name |
5-benzylsulfanyl-4-(2-methoxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C25H24N2O3S2/c1-25(2)13-17-20(14-30-25)32-22-21(17)23(28)27(18-11-7-8-12-19(18)29-3)24(26-22)31-15-16-9-5-4-6-10-16/h4-12H,13-15H2,1-3H3 |
InChI Key |
XRAORSULDWBEAC-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC=C4)C5=CC=CC=C5OC)C |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC=C4)C5=CC=CC=C5OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.